molecular formula C13H16O3 B1400373 1-(2,5-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone CAS No. 1263366-11-5

1-(2,5-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

Cat. No. B1400373
M. Wt: 220.26 g/mol
InChI Key: XLFBPTQPXXVLOO-UHFFFAOYSA-N
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Description

“1-(2,5-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone” is a chemical compound with the molecular formula C13H16O3 .

Scientific Research Applications

Synthesis Applications

  • Synthesis of N-Alkylamino Acetophenones : The compound plays a role in the synthesis of N-alkyl-3-(2-methyl-1,3-dioxolan-2-yl)benzenamines, used in producing various N-(alkyl)-3-(2-methyl-1,3-dioxolan-2-yl)benzenamines (Albright & Lieberman, 1994).

  • Formation of Complexes with Ferrocene-carboxaldehyde : It reacts with ferrocenecarboxaldehyde to form bis-ferrocenyl 1,3-dioxolane complexes, which are significant in organometallic chemistry (Ahumada et al., 2013).

  • Synthesis of Phenyl Dimers with Anti-Inflammatory Activity : Utilized in synthesizing phenyl dimer compounds with potential anti-inflammatory properties, as observed in in vivo studies on Wistar strain albino rats (Singh et al., 2020).

Structural and Characterization Studies

  • Structural Studies : The compound's structural properties, including crystal structure determinations, are explored, offering insights into its molecular interactions and conformation (Irurre et al., 1992).

  • Characterization of Novel Compounds : It's used in the synthesis and characterization of novel compounds like oxadiazoles, pyrazole chalcones, and indole-based 1,3,4-oxadiazoles, highlighting its versatility in creating diverse chemical entities (Fuloria et al., 2009), (Bandgar et al., 2009), (Nagarapu & Pingili, 2014).

Pharmacological Applications

  • Antimicrobial and Antioxidant Properties : Certain derivatives synthesized from this compound exhibit significant antimicrobial and antioxidant properties, with potential applications in therapeutic treatments (Malhotra et al., 2013).

  • Anti-Diabetic and Anti-Inflammatory Activities : Analogues derived from this compound have been tested for anti-diabetic and anti-inflammatory activities, showing potential as therapeutic agents (Gopi & Dhanaraju, 2018).

  • Anticancer Properties : Some derivatives have shown promising results in anticancer screening, indicating their potential in cancer treatment research (Verma et al., 2015).

properties

IUPAC Name

1-(2,5-dimethylphenyl)-2-(1,3-dioxolan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-9-3-4-10(2)11(7-9)12(14)8-13-15-5-6-16-13/h3-4,7,13H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFBPTQPXXVLOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CC2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401203182
Record name Ethanone, 1-(2,5-dimethylphenyl)-2-(1,3-dioxolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401203182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

CAS RN

1263366-11-5
Record name Ethanone, 1-(2,5-dimethylphenyl)-2-(1,3-dioxolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263366-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(2,5-dimethylphenyl)-2-(1,3-dioxolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401203182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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